molecular formula C30H50O2 B1180869 Lup-20(29)-Ene-3bate,23-Diol CAS No. 163060-07-9

Lup-20(29)-Ene-3bate,23-Diol

Cat. No.: B1180869
CAS No.: 163060-07-9
M. Wt: 442.7 g/mol
InChI Key:
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Description

Lup-20(29)-Ene-3bate,23-Diol, also known as Lupeol, is a pentacyclic triterpene that is widely distributed in the plant kingdom . It has been shown to exert various biological and pharmacological activities, such as antibacterial, anti-HIV, and anti-inflammatory properties .


Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, a novel method for the partial synthesis of the rare triterpenoid, 3-epihydroxy lup-20(29)-en-19(28)-olide, from betulinic acid has been reported . Another study reported the synthesis of betulin derivatives containing thio-/semicarbazone moieties as apoptotic inducers through mitochondria-related pathways .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies. The molecular formula is C30H50O . The IUPAC Standard InChI is InChI=1S/C30H48O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-23,25H,1,9-18H2,2-8H3 .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in several contexts. For instance, it has been reported that 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid can reduce the production of nitric oxide and significantly suppress lipopolysaccharide-induced expression of TNF-α and IL-1β at the mRNA and protein levels in RAW264.7 cells .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed in several studies. The molecular weight is 426.717 Da . The IUPAC Standard InChIKey is ODSSDTBFHAYYMD-XKBDXGRBSA-N .

Mechanism of Action

The mechanism of action of Lup-20(29)-Ene-3bate,23-Diol has been studied in several contexts. For instance, it has been reported that 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid exerts anti-inflammatory properties in lipopolysaccharide-induced macrophages, possibly through inhibition of the NF-κB signaling pathway, which mediates the expression of pro-inflammatory cytokines .

Safety and Hazards

The safety data sheet for Lup-20(29)-Ene-3bate,23-Diol indicates that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

Future research directions could include further investigation of the anti-inflammatory effects of 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid, as well as its potential as a therapeutic intervention for diseases such as fulminant hepatitis and rheumatology of triterpenoids . Another potential direction could be the development of novel antitumor agents based on the structure of Lup-20(29)-Ene-3bate,23-Diol .

Properties

IUPAC Name

8-(hydroxymethyl)-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-19(2)20-10-13-26(3)16-17-29(6)21(25(20)26)8-9-23-27(4)14-12-24(32)28(5,18-31)22(27)11-15-30(23,29)7/h20-25,31-32H,1,8-18H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCPTXGFYWKJJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lup-20(29)-Ene-3bate,23-Diol
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Reactant of Route 6
Lup-20(29)-Ene-3bate,23-Diol

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